Cas no 1212376-96-9 ((AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine)

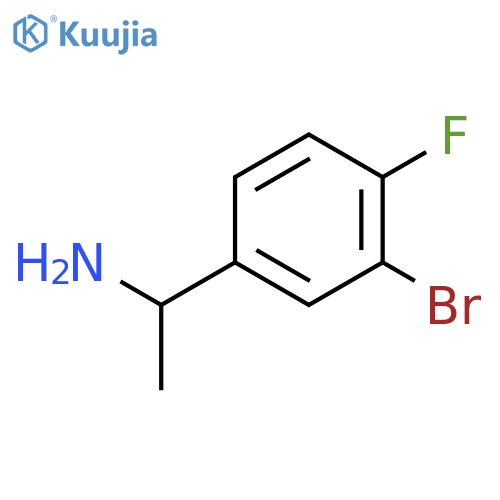

1212376-96-9 structure

商品名:(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine

CAS番号:1212376-96-9

MF:C8H10BrClFN

メガワット:254.527103900909

MDL:MFCD06761803

CID:1212208

PubChem ID:118998871

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(3-Bromo-4-fluorophenyl)ethanamine

- (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride

- (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine

- (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride

- AK338978

- (S)-1-(3-Bromo-4-fluorophenyl)ethanamine

- (1S)-1-(3-BROMO-4-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE

- (1S)-1-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride

- Y10442

- 1958125-87-5

- (S)-1-(3-BROMO-4-FLUOROPHENYL)ETHANAMINE HCL

- AKOS027337378

- (1S)-1-(3-BROMO-4-FLUOROPHENYL)ETHAN-1-AMINEHYDROCHLORIDE

- GS-7106

- 1212376-96-9

-

- MDL: MFCD06761803

- インチ: 1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1

- InChIKey: XPCQHDRARULRNJ-JEDNCBNOSA-N

- ほほえんだ: BrC1=C(C([H])=C([H])C(=C1[H])[C@]([H])(C([H])([H])[H])N([H])[H])F.Cl[H]

計算された属性

- せいみつぶんしりょう: 252.96692g/mol

- どういたいしつりょう: 252.96692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 131

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 246.7±25.0 °C at 760 mmHg

- フラッシュポイント: 103.0±23.2 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-72129-0.25g |

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine |

1212376-96-9 | 95% | 0.25g |

$150.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CP384-50mg |

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine |

1212376-96-9 | 95+% | 50mg |

461.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CP384-200mg |

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine |

1212376-96-9 | 95+% | 200mg |

1153.0CNY | 2021-07-12 | |

| Alichem | A019064349-1g |

(1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride |

1212376-96-9 | 95% | 1g |

$673.54 | 2023-09-04 | |

| eNovation Chemicals LLC | D521316-1g |

(1S)-1-(3-BROMO-4-FLUOROPHENYL)ETHAN-1-AMINE |

1212376-96-9 | 97% | 1g |

$565 | 2024-05-24 | |

| eNovation Chemicals LLC | D483674-5g |

(alphaS)-3-Bromo-4-fluoro-alpha-methylbenzenemethanamine |

1212376-96-9 | 95% | 5g |

$995 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1048002-250mg |

(alphaS)-3-BroMo-4-fluoro-alpha-MethylbenzeneMethanaMine |

1212376-96-9 | 95+% | 250mg |

$100 | 2024-06-06 | |

| 1PlusChem | 1P009ZOT-100mg |

(alphaS)-3-BroMo-4-fluoro-alpha-MethylbenzeneMethanaMine |

1212376-96-9 | 96% | 100mg |

$29.00 | 2025-02-25 | |

| Ambeed | A1480142-100mg |

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine |

1212376-96-9 | 95% | 100mg |

$32.0 | 2024-04-25 | |

| Ambeed | A1480142-1g |

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine |

1212376-96-9 | 95% | 1g |

$199.0 | 2024-04-25 |

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1212376-96-9 ((AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 4964-69-6(5-Chloroquinaldine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1212376-96-9)(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine

清らかである:99%

はかる:1g

価格 ($):179.0